3-Cyclopropylpyridine 1-oxide 3-Cyclopropylpyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 188918-73-2
VCID: VC0069016
InChI: InChI=1S/C8H9NO/c10-9-5-1-2-8(6-9)7-3-4-7/h1-2,5-7H,3-4H2
SMILES: C1CC1C2=C[N+](=CC=C2)[O-]
Molecular Formula: C8H9NO
Molecular Weight: 135.166

3-Cyclopropylpyridine 1-oxide

CAS No.: 188918-73-2

Cat. No.: VC0069016

Molecular Formula: C8H9NO

Molecular Weight: 135.166

* For research use only. Not for human or veterinary use.

3-Cyclopropylpyridine 1-oxide - 188918-73-2

Specification

CAS No. 188918-73-2
Molecular Formula C8H9NO
Molecular Weight 135.166
IUPAC Name 3-cyclopropyl-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C8H9NO/c10-9-5-1-2-8(6-9)7-3-4-7/h1-2,5-7H,3-4H2
Standard InChI Key LBZYCFVOGHXGIT-UHFFFAOYSA-N
SMILES C1CC1C2=C[N+](=CC=C2)[O-]

Introduction

Structural Characteristics and Classification

Molecular Identity and Composition

3-Cyclopropylpyridine 1-oxide consists of a pyridine ring with a cyclopropyl group attached at the 3-position and an N-oxide functional group. The cyclopropyl group, characterized by its three-membered ring structure, introduces strain into the molecule, potentially influencing its reactivity patterns. The N-oxide group, formed by the oxygen atom bonded to the pyridine nitrogen, significantly alters the electronic distribution across the pyridine ring compared to the parent compound. This electronic redistribution impacts various molecular properties including dipole moment, hydrogen bonding capabilities, and reactivity patterns toward electrophiles and nucleophiles.

Position-Dependent Properties

The positioning of the cyclopropyl group at the 3-position (meta position) distinguishes this compound from other substituted pyridines. This position-specific substitution pattern creates unique electronic effects and steric environments that influence the compound's chemical behavior. Research on similar compounds suggests that 3-substituted pyridine N-oxides exhibit different reactivity patterns compared to their 2- or 4-substituted counterparts. The meta position typically shows moderate electronic effects on the pyridine ring, creating a distinctive reactivity profile that differentiates it from compounds with substituents at other positions .

Comparative Structural Analysis

When compared to other pyridine derivatives, 3-Cyclopropylpyridine 1-oxide possesses distinctive structural features. The table below presents a comparative analysis of structural features among related compounds:

CompoundRing StructureSubstituent PositionOxidation StateKey Structural Features
3-Cyclopropylpyridine 1-oxidePyridine3-positionN-oxideCyclopropyl group at meta position with N-oxide
3-Methylpyridine N-oxidePyridine3-positionN-oxideMethyl group at meta position with N-oxide
4-Methylpyridine N-oxidePyridine4-positionN-oxideMethyl group at para position with N-oxide
3-Chloropyridine N-oxidePyridine3-positionN-oxideChlorine atom at meta position with N-oxide
3-CyclopropylpyridinePyridine3-positionNoneCyclopropyl group without N-oxide functionality

Synthesis Methodologies

General Pyridine N-Oxide Synthesis

The synthesis of pyridine N-oxides typically involves the oxidation of the corresponding pyridine derivatives. Based on established methodologies for similar compounds, 3-Cyclopropylpyridine 1-oxide would likely be synthesized through the oxidation of 3-cyclopropylpyridine. One of the most common and efficient methods involves using meta-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent .

The general reaction scheme would involve:

  • Dissolution of 3-cyclopropylpyridine in dichloromethane at low temperature (0-5°C)

  • Addition of m-CPBA while maintaining the low temperature

  • Allowing the reaction to proceed at room temperature (20-25°C) for approximately 24 hours

  • Workup procedures involving concentration, water addition, pH adjustment, and filtration

This methodology has been demonstrated to be effective for various pyridine derivatives, yielding the corresponding N-oxides with high purity and yield .

Reaction Parameters and Optimization

For the synthesis of pyridine N-oxides, specific reaction parameters significantly influence the outcome. Based on documented procedures for similar compounds, the following parameters would likely be crucial for the successful synthesis of 3-Cyclopropylpyridine 1-oxide:

ParameterOptimal RangeImpact on Synthesis
Temperature (Initial)0-5°CControls reaction rate and prevents side reactions
Temperature (Reaction)20-25°CPromotes complete conversion while minimizing degradation
Reaction Time20-26 hoursEnsures complete oxidation of the pyridine nitrogen
Molar Ratio (Pyridine:m-CPBA)1:1.45-1.55Provides sufficient oxidizing agent for complete conversion
SolventDichloromethaneOffers appropriate solubility for reagents and stable reaction medium
pH (Workup)4-5Facilitates separation of the product from by-products
Stirring Time (Workup)2-3 hoursPromotes complete precipitation of by-products

These parameters have been shown to result in high yields (typically 90-95%) and high purity (95-96%) for various pyridine N-oxides .

Purification Strategies

The purification of 3-Cyclopropylpyridine 1-oxide would likely follow procedures similar to those established for other pyridine N-oxides. After the reaction is complete, the process would involve:

  • Concentration of the reaction solution under reduced pressure to remove the dichloromethane

  • Addition of water to the concentrated mixture, resulting in the precipitation of by-products (primarily m-chlorobenzoic acid) as white solids

  • Adjustment of the pH to 4-5 to promote further precipitation of by-products

  • Filtration to remove the precipitated solids

  • Collection and concentration of the filtrate under reduced pressure

  • Drying of the resulting product using appropriate methods such as a diaphragm pump

This purification strategy has been demonstrated to effectively separate pyridine N-oxides from reaction by-products, resulting in products with high purity .

Chemical Reactivity and Properties

Electronic Properties

The N-oxide functional group in 3-Cyclopropylpyridine 1-oxide significantly alters the electronic distribution within the pyridine ring. The oxygen atom withdraws electron density from the nitrogen and influences the entire π-electron system of the ring. Combined with the electronic effects of the cyclopropyl group at the 3-position, this creates a unique electronic environment. The cyclopropyl group, with its strained ring system, can function as both an electron-donating group through hyperconjugation and display partial π-character in its bonds, contributing to the compound's distinctive electronic profile.

Reactivity Patterns

Based on the behavior of similar pyridine N-oxides, 3-Cyclopropylpyridine 1-oxide would likely demonstrate several characteristic reactivity patterns:

  • Enhanced electrophilic aromatic substitution at the 2- and 4-positions due to the activating effect of the N-oxide group

  • Potential for deoxygenation reactions to revert to the parent pyridine

  • Possibility for rearrangement reactions under specific conditions

  • Reactivity of the cyclopropyl group toward ring-opening under acidic conditions or in the presence of specific catalysts

The cyclopropyl group at the 3-position would exhibit different reactivity patterns compared to a similar group at the 4-position, as noted in comparisons of positional isomers of substituted pyridines .

Stability Considerations

The stability of 3-Cyclopropylpyridine 1-oxide would be influenced by both the N-oxide functionality and the cyclopropyl group. N-oxides are generally stable compounds but can undergo deoxygenation under reducing conditions. The cyclopropyl group, being a strained ring system, may be susceptible to ring-opening reactions under specific conditions, particularly in acidic environments or in the presence of certain catalysts. Storage considerations would likely include protection from strong reducing agents, strong acids, and potentially high temperatures.

Analytical Characterization

Spectroscopic Identification

The characterization of 3-Cyclopropylpyridine 1-oxide would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would show characteristic signals for:

  • Pyridine ring protons, with the N-oxide functionality causing downfield shifts compared to the parent pyridine

  • Cyclopropyl protons, typically appearing as complex multiplets due to the ring's geometric constraints

  • Distinctive coupling patterns reflecting the 3-substitution pattern

13C NMR would provide information about:

  • Carbon shifts characteristic of the pyridine N-oxide structure

  • Cyclopropyl carbons, which typically appear upfield compared to sp3 carbons in unstrained systems

  • Carbon shifts influenced by the electronic effects of both the N-oxide and cyclopropyl groups

Mass Spectrometry

Mass spectrometric analysis would reveal the molecular weight of 3-Cyclopropylpyridine 1-oxide and its fragmentation pattern. Common fragmentation pathways might include:

  • Loss of oxygen from the N-oxide group

  • Fragmentation of the cyclopropyl ring

  • Cleavage patterns characteristic of substituted pyridines

Chromatographic Analysis

For purity assessment and identification, liquid chromatography methods would likely be employed. Based on methods used for similar compounds, TLC analysis using systems such as DCM/MeOH (10:1) would be effective for monitoring reactions and assessing purity . HPLC methods would provide quantitative analysis of purity, typically achieving detection limits suitable for identifying impurities at concentrations below 1%.

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